Differential Conformational Stability vs. Bicyclo[3.3.1]nonane-2,9-dione
Ab initio calculations reveal a fundamental difference in the most stable conformer of bicyclo[3.3.1]nonane-2,6-dione (D26) compared to its positional isomer bicyclo[3.3.1]nonane-2,9-dione (D29). For D26, the double-chair (CC) conformer is the most stable, while for D29, the chair-boat (CBo) conformer is the most stable [1].
| Evidence Dimension | Conformational Energy (Most Stable Conformer) |
|---|---|
| Target Compound Data | Double-chair (CC) conformer is the most stable. |
| Comparator Or Baseline | Bicyclo[3.3.1]nonane-2,9-dione (D29): Chair-boat (CBo) conformer is the most stable. |
| Quantified Difference | The chair-boat (CB) conformer of D26 is 3.4 kJ mol-1 higher in energy than the CC conformer. For D29, the chair-chair (CC) conformer is 2.5 kJ mol-1 higher in energy than the most stable CBo conformer. |
| Conditions | Ab initio calculations at the HF/6-31G** level. |
Why This Matters
The ground-state geometry dictates the molecule's shape and reactivity, meaning analogs cannot be used interchangeably in stereoselective reactions or crystal engineering.
- [1] Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: ab initio calculations and vibrational spectroscopy studies. Journal of Molecular Structure, 2001, 560, 1-17. View Source
